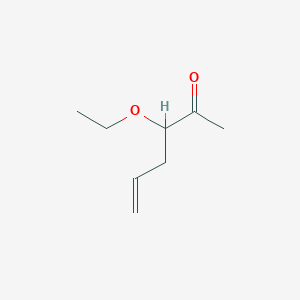

5-Hexen-2-one,3-ethoxy-(9ci)

Description

Contextualization within Contemporary Enone and Ether Chemistry

The dual functionality of 5-Hexen-2-one (B94416), 3-ethoxy-(9CI) situates it within two major classes of organic compounds: enones and ethers. Enones, or α,β-unsaturated ketones, are exceptionally important building blocks in organic synthesis due to their susceptibility to both 1,2- and 1,4-addition reactions. researchgate.netacs.org The conjugated system allows for the addition of nucleophiles at the carbonyl carbon (1,2-addition) or at the β-carbon (conjugate or Michael addition), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The presence of the 3-ethoxy group introduces the characteristics of a vinyl ether. Vinyl ethers are electron-rich alkenes, a property conferred by the electron-donating nature of the adjacent oxygen atom. researchgate.net This electronic feature significantly modulates the reactivity of the enone system. The ethoxy group at the β-position enhances the electron density of the double bond, which can influence the regioselectivity of nucleophilic attacks and the compound's participation in cycloaddition reactions. Specifically, it can be classified as a β-alkoxyvinyl ketone, a subclass of enones known for its unique reactivity patterns. illinois.edu

Historical Overview of Seminal Studies Pertaining to 5-Hexen-2-one, 3-ethoxy-(9CI)

A comprehensive search of the chemical literature reveals a notable scarcity of seminal studies focused specifically on 5-Hexen-2-one, 3-ethoxy-(9CI). While the parent compound, 5-hexen-2-one, has been studied and is commercially available, the introduction of the 3-ethoxy group creates a distinct chemical entity for which dedicated research is not prominent. nist.govnist.gov

The historical context for this compound must therefore be inferred from the broader history of enone and vinyl ether chemistry. The study of vinyl ethers dates back to the late 19th century, with significant developments in their synthesis and polymerization occurring throughout the 20th century. encyclopedia.pubnih.gov Similarly, the rich chemistry of enones, particularly their use in Michael additions and Robinson annulations, has been a cornerstone of organic synthesis for over a century.

Research into β-alkoxyvinyl ketones, the class to which 5-Hexen-2-one, 3-ethoxy-(9CI) belongs, has seen more focused attention, particularly in their use as versatile intermediates for the synthesis of heterocyclic compounds. bioorganica.com.ua These studies, while not directly referencing our target compound, provide the foundational knowledge upon which its potential reactivity can be predicted.

Fundamental Significance as a Versatile Synthetic Intermediate

The synthetic utility of 5-Hexen-2-one, 3-ethoxy-(9CI) stems from the strategic placement of its functional groups, which allows for a variety of potential transformations.

Potential Synthetic Applications:

Precursor to 1,3-Diketones: The vinyl ether moiety can be viewed as a masked ketone. Hydrolysis of the ethoxy group under acidic conditions would likely lead to the formation of a β-diketone, a highly valuable synthon in organic chemistry.

Michael Acceptor: As an enone, the compound is a prime candidate for Michael addition reactions. The electronic nature of the ethoxy group can influence the reactivity of the β-carbon, potentially allowing for the diastereoselective addition of nucleophiles. Studies on acyclic γ-chiral enones have shown that the stereochemical outcome of organocuprate additions can be highly selective. acs.org

Dienophile in Diels-Alder Reactions: The electron-deficient nature of the enone double bond allows it to act as a dienophile in [4+2] cycloaddition reactions. The presence of the allylic group also opens the possibility for intramolecular cycloadditions, providing a pathway to complex cyclic and bicyclic systems. nih.gov

Heterocycle Synthesis: β-Alkoxyvinyl ketones are well-established precursors for the synthesis of various heterocycles, such as pyrimidines, by reaction with binucleophiles. bioorganica.com.ua The enone system provides a three-carbon electrophilic component for cyclocondensation reactions.

Delineation of Key Academic Research Trajectories for 5-Hexen-2-one, 3-ethoxy-(9CI)

Given the limited direct research on 5-Hexen-2-one, 3-ethoxy-(9CI), key academic research trajectories are largely projective, based on the established chemistry of related compounds.

Future Research Directions:

Development of Efficient Synthetic Routes: A primary research goal would be to establish a reliable and high-yielding synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI). Potential methods could involve the acylation of a suitable vinyl ether or the alkoxylation of a corresponding 1,3-diketone precursor. researchgate.net

Exploration of Stereoselective Reactions: A major focus in modern organic chemistry is the development of asymmetric syntheses. Research into the use of chiral catalysts for the enantioselective or diastereoselective functionalization of 5-Hexen-2-one, 3-ethoxy-(9CI) would be a significant contribution. This could include asymmetric Michael additions, hydrogenations, or cycloadditions. researchgate.netnih.gov

Application in Total Synthesis: The multifunctional nature of this compound makes it an attractive building block for the total synthesis of complex natural products. A research trajectory could involve demonstrating its utility in the synthesis of a target molecule, showcasing its versatility and strategic value. The use of similar β-alkoxy enones in the synthesis of macrolides provides a precedent for such endeavors. iscience.in

Investigation of Novel Reactivity: The interplay between the enone and the vinyl ether functionalities might lead to novel and unexpected reactivity. Detailed mechanistic studies, potentially employing computational chemistry, could uncover new reaction pathways and expand the synthetic toolkit available to organic chemists.

Properties

CAS No. |

161974-09-0 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

3-ethoxyhex-5-en-2-one |

InChI |

InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3 |

InChI Key |

CPWNVHOBBSCYKU-UHFFFAOYSA-N |

SMILES |

CCOC(CC=C)C(=O)C |

Canonical SMILES |

CCOC(CC=C)C(=O)C |

Synonyms |

5-Hexen-2-one, 3-ethoxy- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hexen 2 One, 3 Ethoxy 9ci

Chemo- and Regioselective Synthesis Strategies for 5-Hexen-2-one (B94416), 3-ethoxy-(9CI)

The synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI) necessitates careful control to prevent unwanted side reactions, such as isomerization of the double bond or reactions at the ketone.

One plausible chemo- and regioselective approach involves the acylation of an appropriate vinyl ether. For instance, the reaction of ethyl vinyl ether with an acylating agent, such as 3-butenoyl chloride, in the presence of a mild base could, in principle, lead to the formation of the desired product after elimination. A related process involves the reaction of a carboxylic acid halide with a vinyl ether in a liquid reaction medium, which has been shown to produce halogenated alkenones that can be further transformed. google.com

Another strategy could be the Saucy-Marbet reaction, which is known for producing unsaturated ketones from unsaturated alcohols and unsaturated ethers. rsc.orgresearchgate.net A potential pathway to 5-Hexen-2-one, 3-ethoxy-(9CI) could involve the reaction of allylcarbinol with an ethoxyacetylene derivative, although this would require careful selection of catalysts to control regioselectivity.

Furthermore, the Heck arylation of 5-hexen-2-one with aryl bromides has been studied in ionic liquids, demonstrating that the regioselectivity can be controlled by the choice of ligand. researchgate.net While not a direct synthesis of the ethoxy derivative, this highlights that selective reactions at the alkene in the presence of the ketone are feasible and that similar principles could be applied to introduce the ethoxy group or its precursor.

The structure of 5-Hexen-2-one, 3-ethoxy-(9CI) contains a chiral center at the C3 position. The development of stereoselective methods to control the configuration of this center is a key aspect of advanced synthesis.

A powerful strategy for introducing stereocenters is the stereoselective reduction of a prochiral ketone. In this context, a precursor such as 5-hexene-2,3-dione could be synthesized and then subjected to a stereoselective reduction of the C3-ketone in the presence of the C2-ketone, followed by ethoxylation. More practically, the stereoselective reduction of β-alkoxy ketones to furnish syn- or anti-1,3-diols is a well-established field. documentsdelivered.comnih.govscilit.com A synthetic route could be envisioned where a related β-hydroxy ketone is first synthesized and then the hydroxyl group is alkylated to an ethoxy group. The stereochemistry of the hydroxyl group would be established through a stereoselective reduction. For example, the use of chelating agents in conjunction with reducing agents can direct the hydride attack from a specific face of the carbonyl group.

Alternatively, asymmetric aldol-type reactions could be employed. The reaction of a chiral enolate equivalent of acetone (B3395972) with a suitable electrophile containing the allyl and ethoxy functionalities, or their precursors, could establish the stereocenter at C3. The stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters and ketones via amine-catalyzed aldol-type additions of vinylcarbonyl units to α-alkoxy aldehydes has been reported, yielding the products with reasonable diastereoface selectivity. researchgate.nettandfonline.com This methodology could potentially be adapted for the synthesis of the target molecule.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of target molecules, including 5-Hexen-2-one, 3-ethoxy-(9CI). For example, a key intermediate could be a cyclic compound that, upon ring-opening, yields the desired acyclic structure. The deconjugative α-alkylation of cyclohexenecarboxaldehydes has been used as a divergent route to various terpenoids, and a similar strategy could be envisioned for the target molecule. nih.gov Starting with a readily available cyclohexenone derivative, introduction of the ethoxy group and subsequent alkylation and ring-opening could provide a flexible route to the target and related structures.

Rational Design and Elaboration of Precursors for 5-Hexen-2-one, 3-ethoxy-(9CI)

The rational design of precursors is critical for an efficient synthesis. Key precursors for 5-Hexen-2-one, 3-ethoxy-(9CI) could include:

Ethyl acetoacetate (B1235776) and allyl bromide: A classic approach would be the alkylation of the enolate of ethyl acetoacetate with allyl bromide, followed by ketonic hydrolysis. The ethoxy group would need to be introduced, possibly by reacting the intermediate β-keto ester with an ethylating agent under specific conditions.

Ethyl vinyl ether and 3-butenoyl chloride: As mentioned earlier, the acylation of ethyl vinyl ether is a direct potential route. wikipedia.orgnjchm.comrsc.org The success of this reaction would depend on controlling the conditions to favor the desired 1,2-addition product.

Allyl acetone and a source of electrophilic ethoxy group: Allyl acetone (5-hexen-2-one) is commercially available. chegg.com A direct α-ethoxylation could be challenging due to the reactivity of the enolate. However, methods for the α-oxygenation of ketones are known and could be adapted. organic-chemistry.org

The elaboration of these precursors would involve standard synthetic transformations. For instance, the alkylation of ethyl acetoacetate is a robust reaction, and subsequent hydrolysis and decarboxylation are well-documented. The challenge lies in the selective introduction of the ethoxy group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 5-Hexen-2-one, 3-ethoxy-(9CI) Synthesis

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the desired product. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For reactions involving enolates, such as the alkylation of a β-keto ester, the choice of base and solvent is crucial. The use of a non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures can ensure the regioselective formation of the kinetic enolate, minimizing side reactions.

In catalytic reactions, such as a potential cross-coupling to form the C3-C4 bond, screening of different ligands and metal catalysts would be necessary. For example, in the synthesis of related unsaturated ketones, Lewis acids have been shown to be effective catalysts. tandfonline.com The table below summarizes the effect of different Lewis acids on a model reaction for the synthesis of α,β-unsaturated ketones.

Table 1: Effect of Lewis Acid on the Formation of α,β-Unsaturated Ketones This table is based on data for a model reaction and is intended to be illustrative of the types of optimization that would be relevant.

| Catalyst (Lewis Acid) | Reaction Time | Yield (%) |

|---|---|---|

| InCl3 | 10 min | 84 |

| FeCl3 | 15 min | 75 |

| ZnCl2 | 20 min | 68 |

| AlCl3 | 25 min | 55 |

This data suggests that for a similar transformation towards 5-Hexen-2-one, 3-ethoxy-(9CI), indium(III) chloride could be a promising catalyst to investigate.

Implementation of Green Chemistry Principles in the Synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. whiterose.ac.ukdokumen.pub These principles can be applied to the synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI) in several ways.

One key aspect is the use of safer and more environmentally benign solvents. Ideally, reactions would be conducted in water or under solvent-free conditions. The use of ionic liquids as recyclable catalysts and reaction media has also gained attention. researchgate.netresearchgate.net

Another principle is the use of catalytic rather than stoichiometric reagents to improve atom economy. For instance, developing a catalytic version of a reaction that traditionally uses a stoichiometric amount of a base or a coupling reagent would be a significant green improvement.

Solvent-free reactions offer significant advantages in terms of reduced waste, lower costs, and often, enhanced reaction rates. researchgate.netcmu.edu Several methods for the solvent-free synthesis of unsaturated ketones have been reported and could be adapted for the target molecule.

For example, the Saucy-Marbet reaction can be performed using simple ammonium (B1175870) ionic liquids as catalysts, eliminating the need for volatile organic solvents. rsc.orgresearchgate.net A proposed solvent-free synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI) could involve the reaction of an appropriate allyl alcohol with an ethoxy-containing vinyl ether catalyzed by a reusable ionic liquid.

Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting solvent-free reactions. The reaction of acetals with aryl ketones to form α,β-unsaturated ketones has been successfully carried out under solvent-free microwave irradiation using Lewis acid catalysts, with significantly reduced reaction times and improved yields compared to conventional heating. tandfonline.comtandfonline.com A similar approach could be explored for the synthesis of the target compound.

The table below presents a comparison of conventional and microwave-assisted solvent-free synthesis for a model unsaturated ketone.

Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis This table is based on data for a model reaction and is intended to be illustrative.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (100°C) | 10 hours | 60 |

| Microwave Irradiation | 10 minutes | 84 |

This comparison clearly demonstrates the potential benefits of implementing microwave-assisted, solvent-free conditions for the synthesis of 5-Hexen-2-one, 3-ethoxy-(9CI).

Catalytic Synthesis Approaches to 5-Hexen-2-one, 3-ethoxy-(9CI)

The development of advanced synthetic methodologies for complex organic molecules is a cornerstone of modern chemistry. For a compound such as 5-Hexen-2-one, 3-ethoxy-(9CI), catalytic approaches offer the potential for high efficiency, selectivity, and atom economy. While specific literature detailing the direct catalytic synthesis of this exact molecule is limited, established catalytic methods for the formation of key structural motifs, such as the ethoxy-vinyl ether group, provide a clear and scientifically robust pathway for its potential synthesis.

One of the most powerful and versatile methods for constructing such structures involves palladium-catalyzed cross-coupling reactions. oup.comnobelprize.org Research has demonstrated that enol ethers of aldehydes can be synthesized through a sequence involving the hydroboration of an alkene followed by a palladium-catalyzed cross-coupling with an appropriate vinyl halide. oup.comoup.com This strategy is particularly relevant for the synthesis of the 3-ethoxy-5-hexen-2-one core structure.

A key study details a process where an alkene is first treated with 9-borabicyclo[3.3.1]nonane (9-BBN) to form an organoborane. oup.com This intermediate is then coupled with (Z)-2-ethoxy-1-bromoethene in the presence of a palladium catalyst. oup.com This reaction effectively forms the C-C bond and installs the ethoxy group at the vinylic position, creating a stereodefined enol ether. oup.com The resulting enol ethers can subsequently be deprotected under acidic conditions to yield the corresponding aldehydes. oup.com A similar conceptual approach could be envisioned for the synthesis of the target ketone.

The general catalytic cycle for this type of cross-coupling reaction is well-understood and involves a sequence of oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with the organoborane, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

Detailed findings from a representative synthesis of a homologated aldehyde enol ether, which serves as a model for this catalytic approach, are presented below. oup.com

Table 1: Representative Palladium-Catalyzed Synthesis of an Aldehyde Enol Ether This table is based on a reported synthesis of decanal (B1670006) from 1-octene (B94956) via an enol ether intermediate, illustrating the catalytic methodology. oup.com

| Parameter | Details |

| Alkene Substrate | 1-Octene (1 mmol) |

| Borane Reagent | 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| Coupling Partner | (Z)-2-Ethoxy-1-bromoethene (1.2 mmol) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol) |

| Base | Potassium Phosphate (K₃PO₄) (3 mmol) |

| Solvent | Dioxane (6 ml) and Water (1 ml) |

| Reaction Conditions | 80 °C for 5 hours |

| Final Product (after deprotection) | Decanal |

| Overall Yield | 62% |

This palladium-catalyzed hydroboration-coupling sequence highlights a highly effective and stereoselective route to ethoxy-substituted unsaturated systems. oup.comoup.com The mild reaction conditions and the tolerance for various functional groups make it a powerful tool in organic synthesis. nobelprize.orguwindsor.ca While this specific example leads to an aldehyde, the fundamental catalytic principle of coupling an organoborane with an ethoxyvinyl electrophile represents a state-of-the-art strategy applicable to the synthesis of complex molecules like 5-Hexen-2-one, 3-ethoxy-(9CI).

Mechanistic Investigations of Chemical Transformations Involving 5 Hexen 2 One, 3 Ethoxy 9ci

Analysis of Electron Density Distribution and Reactivity Predictions for 5-Hexen-2-one (B94416), 3-ethoxy-(9CI)

The carbonyl group is inherently polar, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, rendering it electrophilic. libretexts.org The presence of an ethoxy group at the α-carbon introduces competing electronic effects. The oxygen atom of the ethoxy group can exert an electron-withdrawing inductive effect (-I) due to its high electronegativity, which would further increase the electrophilicity of the carbonyl carbon. nih.gov However, the oxygen also possesses lone pairs of electrons that can be donated through resonance (+R effect), which would decrease the electrophilicity of the carbonyl carbon. The net effect on the carbonyl carbon's reactivity is a balance of these inductive and resonance effects.

The carbon-carbon double bond, being a region of high electron density, is nucleophilic and susceptible to attack by electrophiles. libretexts.orgmsu.edu The ethoxy group at the C-3 position is too distant to exert a significant direct electronic effect on the C=C bond at C-5 and C-6. Therefore, its reactivity is expected to be similar to that of a typical terminal alkene.

Based on this analysis, several reactivity predictions can be made:

Nucleophilic Attack: The primary site for nucleophilic attack will be the electrophilic carbonyl carbon (C-2). Softer nucleophiles might also engage in a 1,4-conjugate addition if the double bond were conjugated to the carbonyl, but in this non-conjugated system, 1,2-addition to the carbonyl is the most probable pathway for strong nucleophiles. wikipedia.orglibretexts.org

Electrophilic Attack: The C=C double bond (C-5/C-6) is the most likely site for electrophilic addition. msu.edu

Acidity of α-Hydrogens: The hydrogen atom at the C-3 position is activated by the adjacent carbonyl group, making it acidic and susceptible to deprotonation by a base to form an enolate. The presence of the electronegative ethoxy group at the same carbon is expected to further increase the acidity of this proton. libretexts.org

A hypothetical electrostatic potential map would show a region of high electron density (red) around the carbonyl oxygen and the double bond, and regions of lower electron density (blue/green) around the carbonyl carbon and the α-hydrogen.

Table 1: Predicted Sites of Reactivity in 5-Hexen-2-one, 3-ethoxy-(9CI)

| Site | Type of Reagent | Predicted Reaction Type | Rationale |

|---|---|---|---|

| Carbonyl Carbon (C-2) | Nucleophile | Nucleophilic Addition | Electrophilic due to the polarity of the C=O bond. |

| α-Hydrogen (C-3) | Base | Deprotonation (Enolate formation) | Acidity enhanced by adjacent carbonyl and ethoxy groups. libretexts.org |

| C=C Double Bond (C-5/C-6) | Electrophile | Electrophilic Addition | Region of high electron density. libretexts.org |

Detailed Pathways of Nucleophilic and Electrophilic Attack on 5-Hexen-2-one, 3-ethoxy-(9CI)

Nucleophilic Attack: Nucleophilic attack on 5-Hexen-2-one, 3-ethoxy-(9CI) is expected to primarily target the carbonyl carbon (C-2). The general mechanism involves the approach of a nucleophile to the electrophilic carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.

For example, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed via 1,2-addition to the carbonyl group. libretexts.org The nucleophilic alkyl group (R⁻) attacks the carbonyl carbon, and subsequent workup with an acid source protonates the intermediate alkoxide.

In contrast to α,β-unsaturated ketones where conjugate (1,4) addition is a common pathway, the isolated double bond in 5-Hexen-2-one, 3-ethoxy-(9CI) makes this route highly unlikely for most nucleophiles. wikipedia.orgpressbooks.pub However, the formation of an enolate at C-3 under basic conditions allows for subsequent reaction with electrophiles at this position, which is a form of nucleophilic substitution at the α-carbon. libretexts.org

Electrophilic Attack: Electrophilic addition reactions will predominantly occur at the carbon-carbon double bond (C-5/C-6). The mechanism typically involves the initial attack of the π-electrons of the alkene on the electrophile (E⁺), forming a carbocation intermediate. This is followed by the rapid attack of a nucleophile (Nu⁻) on the carbocation.

Following Markovnikov's rule, the electrophile (e.g., H⁺ in the addition of HBr) will add to the carbon atom that results in the formation of the more stable carbocation. libretexts.org In the case of 5-Hexen-2-one, 3-ethoxy-(9CI), the addition of an electrophile to C-6 would generate a secondary carbocation at C-5, which is more stable than the primary carbocation that would form if the electrophile added to C-5. Consequently, the nucleophile will add to C-5.

For instance, the reaction with HBr would proceed as follows:

The π-bond of the alkene attacks the proton of HBr, forming a secondary carbocation at C-5 and a bromide ion.

The bromide ion then attacks the carbocation at C-5 to form the final product, 5-bromo-3-ethoxy-hexan-2-one.

Elucidation of Pericyclic Reactions and Rearrangements Involving 5-Hexen-2-one, 3-ethoxy-(9CI)

The structure of 5-Hexen-2-one, 3-ethoxy-(9CI) contains a 1,5-diene-like system within its enol tautomer, making it a potential substrate for pericyclic reactions, particularly sigmatropic rearrangements. msu.edu

Sigmatropic Rearrangements: The most relevant sigmatropic rearrangement for this system is the Cope rearrangement , a pitt.edupitt.edu-sigmatropic rearrangement of a 1,5-diene. pitt.edu The enol form of 5-Hexen-2-one, 3-ethoxy-(9CI) can be considered a substituted 1,5-diene. Thermal or photochemical activation could potentially lead to a concerted reorganization of electrons through a cyclic transition state. However, the classic Cope rearrangement requires elevated temperatures. pitt.edu

A related and often more facile reaction is the oxy-Cope rearrangement . If the starting material contains a hydroxyl group at C-3 of the 1,5-diene system, the rearrangement is followed by tautomerization to a carbonyl compound, which drives the reaction to completion. While the parent compound has an ethoxy group, under certain conditions that might lead to the corresponding alcohol, this pathway could become accessible. The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated to an alkoxide, proceeds at much lower temperatures. pitt.edu

Electrocyclic Reactions: Electrocyclic reactions involve the concerted cyclization of a conjugated π-system. msu.edu While the parent molecule is not a conjugated triene, it is conceivable that under certain reaction conditions, intermediates could be formed that undergo electrocyclization. For example, the formation of a conjugated dienol could potentially lead to a ring-closing reaction.

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). rsc.org Intramolecular ene reactions are also possible. In 5-Hexen-2-one, 3-ethoxy-(9CI), the carbonyl group could act as the enophile and the allyl group as the ene component, potentially leading to the formation of a five-membered cyclic alcohol upon heating or Lewis acid catalysis.

Characterization of Radical-Mediated Transformations of 5-Hexen-2-one, 3-ethoxy-(9CI)

Radical reactions offer alternative pathways for the transformation of 5-Hexen-2-one, 3-ethoxy-(9CI). These reactions can be initiated by light, heat, or radical initiators.

Radical Addition to the Double Bond: In contrast to electrophilic addition, radical addition of reagents like HBr (in the presence of peroxides) proceeds via an anti-Markovnikov mechanism. The reaction is initiated by the formation of a bromine radical, which adds to the double bond at the C-6 position to generate the more stable secondary radical at C-5. This radical then abstracts a hydrogen atom from HBr to yield the 6-bromo product. msu.edu

Radical Cyclization: The 5-hexenyl radical is a classic substrate for intramolecular cyclization. A radical generated at C-6 (for example, through the addition of a radical species to the double bond) can cyclize to form either a five-membered (5-exo-trig) or a six-membered (6-endo-trig) ring. The 5-exo-trig cyclization is generally favored kinetically, leading to the formation of a cyclopentylmethyl radical.

α-Functionalization: The α-hydrogen at C-3 can be abstracted by a radical to form an α-keto radical. This radical is stabilized by resonance with the carbonyl group. This intermediate can then react with other radical species or undergo rearrangement. Recent developments in photoredox catalysis have enabled the α-functionalization of ketones via radical pathways. acs.orgnih.gov For example, a radical trifluoromethoxylation of ketones has been reported using enol carbonates as precursors under photoredox conditions. acs.org

A proposed radical-mediated transformation could involve the reaction with OH radicals, similar to studies on other unsaturated ketones. acs.org This would likely involve the addition of the OH radical to the double bond, leading to a hydroxy ketone radical, which can then undergo further reactions in the presence of oxygen. acs.org

Transition State Analysis and Energetics of Reactions Involving 5-Hexen-2-one, 3-ethoxy-(9CI)

Nucleophilic Addition to the Carbonyl: The transition state for nucleophilic addition to the carbonyl group is typically a crowded, high-energy state where the nucleophile is forming a new bond to the carbonyl carbon, and the C=O π-bond is breaking. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. The presence of the ethoxy group at the α-position can influence the energy of this transition state through both steric and electronic effects. Sterically, the ethoxy group adds bulk near the reaction center, which could raise the energy of the transition state and slow the reaction compared to a less substituted ketone. quora.com

Electrophilic Addition to the Alkene: For electrophilic addition to the double bond, the rate-determining step is usually the formation of the carbocation intermediate. The transition state leading to this intermediate resembles the carbocation itself (Hammond's postulate). As discussed, the transition state leading to the secondary carbocation at C-5 will be lower in energy than that leading to the primary carbocation at C-6, thus dictating the regioselectivity of the reaction.

Pericyclic Reactions: Pericyclic reactions proceed through concerted, cyclic transition states. For a pitt.edupitt.edu-sigmatropic rearrangement like the Cope or Claisen rearrangement, the transition state often adopts a chair-like conformation to minimize steric interactions. msu.edu The substituents on the diene framework will influence the relative energies of different possible transition state geometries, thereby controlling the stereochemical outcome of the reaction.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and calculating their energies, providing insights into reaction barriers and predicting the feasibility and selectivity of different reaction pathways. nih.gov

Kinetic and Thermodynamic Studies of Reaction Mechanisms Pertaining to 5-Hexen-2-one, 3-ethoxy-(9CI)

Kinetics: Kinetic studies measure the rate of a reaction and provide information about the reaction mechanism, particularly the rate-determining step. For 5-Hexen-2-one, 3-ethoxy-(9CI), the rate of nucleophilic addition to the carbonyl would be influenced by the nature of the nucleophile, the solvent, and the steric and electronic effects of the ethoxy group. The presence of the α-ethoxy group might slow down the reaction due to steric hindrance compared to a simpler ketone. quora.com

Kinetic studies on the radical-mediated reactions of similar unsaturated ketones have been performed. For instance, the rate coefficients for the gas-phase reactions of 5-hexen-2-one with OH radicals have been determined experimentally and computationally. acs.org Such data for the ethoxy-substituted derivative would be valuable for understanding its atmospheric chemistry and lifetime. The electron-donating or withdrawing nature of the ethoxy group could influence the rate of radical addition to the double bond.

Thermodynamics: Thermodynamic studies focus on the relative energies of reactants and products, determining the position of equilibrium. For reversible reactions, such as the formation of hemiacetals and acetals from the ketone, the equilibrium position is determined by the relative stability of the reactants and products. The formation of a six-membered cyclic hemiacetal, if a hydroxyl group were present on the chain, is often thermodynamically favored.

In pericyclic reactions, the equilibrium position is determined by the relative stability of the starting material and the rearranged product. For the Cope rearrangement, the equilibrium often favors the more thermodynamically stable isomer. pitt.edu The presence of substituents can shift this equilibrium.

Exploration of Derivatives and Analogues of 5 Hexen 2 One, 3 Ethoxy 9ci

Rational Design and Synthesis of Novel Analogues of 5-Hexen-2-one (B94416), 3-ethoxy-(9CI)

Systematic Modifications at the Hexenone (B8787527) Backbone

The hexenone backbone of 5-Hexen-2-one, 3-ethoxy-(9CI) offers several sites for modification to create a diverse range of analogues. Key strategies include altering the carbon chain, modifying the double bond, and introducing substituents.

Chain Length Variation: The length of the carbon chain can be extended or shortened to influence the molecule's lipophilicity and steric profile. For instance, homologation techniques can be employed to insert a methylene (B1212753) group, or alternatively, starting materials with different chain lengths can be used in the initial synthesis.

Double Bond Isomerization and Functionalization: The terminal double bond in the 5-position is a key reactive site. Isomerization to form the more thermodynamically stable α,β-unsaturated or β,γ-unsaturated ketones can be achieved under specific catalytic conditions. mdpi.com For example, β,γ-unsaturated ketones have been shown to rearrange to their α,β-unsaturated counterparts over time. mdpi.com Additionally, the double bond can be functionalized through various reactions such as hydrogenation, halogenation, or epoxidation to introduce new functional groups.

Introduction of Substituents: Introducing alkyl or aryl groups at various positions on the hexenone backbone can significantly impact the molecule's reactivity and stereochemistry. For example, cobalt-catalyzed hydroacylation of 1,3-dienes can be used to synthesize γ,δ-unsaturated ketones with substituents at the double bond. nih.gov

A palladium-catalyzed reaction of 5-hexen-2-one with primary amines has been developed for the synthesis of substituted pyrroles, demonstrating a transformation of the hexenone backbone into a heterocyclic system. researchgate.net

Strategic Variations of the Ethoxy Moiety

The ethoxy group at the 3-position is a critical determinant of the compound's electronic and steric properties. Strategic variations of this moiety can lead to analogues with fine-tuned reactivity.

Alkoxy Group Exchange: The ethoxy group can be replaced by other alkoxy groups (e.g., methoxy, propoxy, isopropoxy) to systematically study the effect of steric bulk on the reactivity of the adjacent carbonyl group and the stereocenter at C-3. This can be achieved by starting with different alcohols during the synthesis. For example, the cyclization of 5-hexynoic acid can produce various 3-alkoxy-2-cyclohexenones by using different alcohol nucleophiles. nih.govnih.gov

Replacement with Other Functional Groups: The ethoxy group can be substituted with other functionalities to explore a wider range of chemical space. For instance, replacing it with an amino group would yield a β-amino ketone, a valuable synthon in its own right. The synthesis of β-aminosubstituted enones has been achieved by reacting β-alkoxy enones with amines. mdpi.com

The following table summarizes potential modifications to generate analogues of 5-Hexen-2-one, 3-ethoxy-(9CI).

| Modification Site | Type of Modification | Potential Resulting Analogue |

| Hexenone Backbone | Chain extension | 6-Hepten-3-one, 4-ethoxy- |

| Hexenone Backbone | Double bond isomerization | 4-Hexen-2-one, 3-ethoxy- |

| Hexenone Backbone | Introduction of substituent | 5-Methyl-5-hexen-2-one, 3-ethoxy- |

| Ethoxy Moiety | Alkoxy group exchange | 5-Hexen-2-one, 3-methoxy- |

| Ethoxy Moiety | Replacement with amino group | 5-Hexen-2-one, 3-amino- |

Structure-Reactivity Relationships

The structural modifications outlined above have a profound impact on the reactivity of the resulting analogues. The interplay between the ketone, the double bond, and the β-alkoxy group governs the molecule's chemical behavior.

The presence of the β-ethoxy group influences the reactivity of the carbonyl group. In reductions, for example, the alkoxy group can direct the stereochemical outcome. Stereoselective reduction of β-alkoxy ketones can yield either syn- or anti-1,3-diols depending on the reagents and conditions used. documentsdelivered.comnih.govscilit.com

The γ,δ-unsaturated nature of the ketone allows for various transformations. For instance, cobalt-catalyzed hydroacylation of 1,3-dienes can produce γ,δ-unsaturated ketones with high regioselectivity. nih.gov Furthermore, radical 1,3-difunctionalization of β,γ-unsaturated ketones has been shown to proceed via a 1,2-carbonyl migration. acs.org

The relative positions of the ketone and the double bond also dictate cyclization pathways. Palladium-catalyzed intramolecular reactions of related β-acetoxy-γ,δ-unsaturated ketone oximes have been shown to yield pyridines through a 6-endo cyclization. semanticscholar.org

Regioselective Functionalization Methodologies

The presence of multiple reactive sites in derivatives of 5-Hexen-2-one, 3-ethoxy-(9CI) necessitates regioselective functionalization methods to achieve specific synthetic goals.

Carbonyl Group Reactions: The ketone can be selectively targeted for reactions such as reduction to an alcohol, conversion to an oxime, or addition of organometallic reagents. ontosight.aiorganic-chemistry.org The choice of reagents can be tailored to avoid reaction at the double bond.

Double Bond Reactions: The terminal alkene is amenable to a wide range of regioselective transformations. For example, hydroboration-oxidation would selectively functionalize the terminal carbon, while Wacker-type oxidation would target the internal carbon of the double bond. Iridium-catalyzed decarboxylative allylation of β-ketoacids is a highly regioselective method for synthesizing γ,δ-unsaturated ketones. rsc.org

Enolate Chemistry: The protons alpha to the carbonyl group can be selectively removed to form an enolate, which can then be alkylated or acylated. The presence of the β-ethoxy group can influence the regioselectivity of enolate formation.

The table below highlights some regioselective reactions applicable to this class of compounds.

| Reaction | Reagent/Catalyst | Targeted Site | Product Type |

| Reduction | NaBH4 | Ketone | Alcohol |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Double Bond | Primary Alcohol |

| Wacker Oxidation | PdCl2, CuCl2, O2 | Double Bond | Methyl Ketone |

| Allylation | Allyl Bromide, Base | α-Carbon | α-Allylated Ketone |

Stereochemical Implications in the Synthesis of Derivatives

The carbon at the 3-position of 5-Hexen-2-one, 3-ethoxy-(9CI) is a stereocenter, meaning that its derivatives can exist as enantiomers or diastereomers. Controlling the stereochemistry during synthesis is crucial for applications where specific 3D structures are required.

Asymmetric synthesis methodologies are key to obtaining enantiomerically enriched derivatives. For example, the stereoselective reduction of β-alkoxy ketones is a well-established method for producing syn- and anti-1,3-diols with high stereocontrol. documentsdelivered.comnih.govscilit.com The choice of reducing agent and the nature of the alkoxy group can direct the stereochemical outcome of the reduction.

Furthermore, aldol-type additions of vinylcarbonyl units to α-alkoxy aldehydes have been shown to proceed with good diastereoselectivity, offering a route to α-methylene-β-hydroxy-γ-alkoxy esters and ketones. researchgate.nettandfonline.com The stereochemistry of the resulting products is influenced by the catalyst and the reaction conditions.

In the allylic alkylation of ketone enolates, the formation of a specific enolate geometry, often directed by chelation involving the β-alkoxy group, can lead to high levels of stereoselectivity in the final product. nih.gov

Applications of 5 Hexen 2 One, 3 Ethoxy 9ci in Complex Organic Synthesis

Role as a Key Building Block in Multi-Component Reactions

While no multi-component reactions (MCRs) specifically employing 5-Hexen-2-one (B94416), 3-ethoxy-(9CI) have been documented, the reactivity of the β-alkoxy enone functional group makes it a suitable candidate for such transformations. β-Alkoxy enones are known to be valuable synthons in annulation strategies, such as the Robinson annulation, for the construction of cyclic systems. thieme-connect.de Their ability to react with dinucleophiles is particularly useful in the synthesis of five-membered heterocycles. thieme-connect.de For instance, the reaction of β-alkoxy enones with compounds containing two nucleophilic sites, such as 5-aminoazoles, has been shown to be a regioselective method for preparing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. sorbonne-universite.fr

The general reactivity of the enone system suggests that 5-Hexen-2-one, 3-ethoxy-(9CI) could potentially participate in MCRs where one component undergoes a Michael addition to the enone, followed by an intramolecular reaction or a reaction with another component to build molecular complexity in a single step.

Utilization in Asymmetric Synthesis Methodologies

The field of asymmetric synthesis has utilized β-alkoxy enones to create chiral molecules with high stereocontrol. A notable example is the phosphine (B1218219) oxide-catalyzed asymmetric double aldol (B89426) reaction between 4-methoxy-3-buten-2-one (B155257) (a close analogue of the title compound) and various aldehydes. This reaction proceeds via a cascade, culminating in an intramolecular cyclization to produce highly functionalized 2,3-dihydro-4-pyranones with three contiguous stereocenters in good yields and with high diastereo- and enantioselectivities. jst.go.jp

Another powerful asymmetric method applicable to this class of compounds is the diastereoselective Birch reduction-alkylation of bicyclic and tricyclic β-alkoxy-α,β-unsaturated ketones. acs.org These reactions have been used to construct complex molecular scaffolds, such as the trichothecene (B1219388) skeleton. acs.org Given these precedents, it is conceivable that 5-Hexen-2-one, 3-ethoxy-(9CI) could be a substrate for similar organocatalytic or metal-catalyzed asymmetric transformations, enabling the synthesis of chiral alcohols, ketones, or more complex cyclic structures.

| Asymmetric Reaction | Catalyst/Reagent | Substrate Class | Product Class | Key Findings |

| Asymmetric Double Aldol/Cyclization | Chiral Phosphine Oxide (BINAPO) / SiCl₄ | β-Alkoxy enones | 2,3-Dihydro-4-pyranones | High diastereo- and enantioselectivity; forms three contiguous chiral centers. jst.go.jp |

| Diastereoselective Birch Reduction-Alkylation | Li/NH₃, Alkylating Agent | Bicyclic β-Alkoxy enones | Stereodefined cyclic ketones | Stereoselectivity is dependent on substrate structure; useful for complex skeletons. acs.org |

Precursor for the Synthesis of Diverse Heterocyclic Compounds

β-Alkoxy enones are well-established precursors for a wide array of heterocyclic compounds. The reaction of these synthons with various nucleophiles can lead to the formation of stable five-, six-, and seven-membered rings. mdpi.com For example, trifluoromethyl-containing β-alkoxy enones react with hydroxylamine (B1172632) to form 4,5-dihydro-5-isoxazolols, which can be dehydrated to the corresponding isoxazoles. mdpi.com

A particularly elegant strategy involves the iodocyclization of α-alkynyl β-alkoxy enones, which provides direct access to fully substituted 3-formyl-4-iodofurans. biointerfaceresearch.comresearchgate.net Furthermore, β-alkoxy enones react with 5-aminoazoles, such as 5-aminopyrazoles, in a regioselective manner to yield pyrazolo[1,5-a]pyrimidines. sorbonne-universite.frthieme-connect.de This reactivity highlights the potential of 5-Hexen-2-one, 3-ethoxy-(9CI) to serve as a starting material for the synthesis of various substituted heterocycles, which are core structures in many pharmaceuticals and agrochemicals. researchgate.net

| Heterocycle Class | Reagent(s) | Substrate Type | Reference |

| Isoxazoles | Hydroxylamine, then P₂O₅ or H₂SO₄ | CF₃-containing β-Alkoxy enones | mdpi.com |

| 3-Formyl-4-iodofurans | Iodine monochloride (ICl) | α-Alkynyl β-Alkoxy enones | biointerfaceresearch.com |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminoazoles | β-Alkoxy enones | sorbonne-universite.frthieme-connect.de |

| 2,3-Dihydro-4-pyranones | Aldehydes, Chiral Phosphine Oxide | β-Alkoxy enones | jst.go.jp |

Application in Advanced Natural Product Total Synthesis

The structural motifs present in β-alkoxy enones have been exploited in the total synthesis of complex natural products. A significant example is the use of a complex β-alkoxy enone intermediate in the unified synthesis of the C1–C19 building blocks of the halichondrin class of marine natural products. acs.org In this synthesis, a hydroxyl-directed reduction of a β-alkoxy enone was a key step to establish the desired stereochemistry. acs.org

The ability to construct complex polycyclic skeletons is another hallmark of β-alkoxy enone utility. thieme-connect.de Their participation in annulation reactions makes them valuable in synthetic strategies targeting terpenoids, steroids, and alkaloids. The presence of the additional terminal alkene in 5-Hexen-2-one, 3-ethoxy-(9CI) provides a latent functional handle for further elaboration after the construction of a core cyclic structure, making it a potentially valuable, bifunctional building block in complex target-oriented synthesis.

Strategic Role in Polymer Chemistry Monomer Development

The application of β-alkoxy enones in polymer chemistry is not well-documented. However, their inherent functionality suggests potential roles. The terminal alkene in 5-Hexen-2-one, 3-ethoxy-(9CI) could, in principle, participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations. The ketone and ethoxy groups would then be incorporated as pendant functionalities along the polymer backbone. These groups could be used for post-polymerization modifications, allowing for the tuning of polymer properties like hydrophilicity, cross-linking density, or for the attachment of other molecules. One study has alluded to the use of a β-alkoxy enone as one of two monomer types in an isoselective polymerization of rac-lactide, though specific details are limited. researchgate.net

Development of Novel Reagents Incorporating the 5-Hexen-2-one, 3-ethoxy-(9CI) Scaffold

There is no available literature on the development of novel reagents based on the 5-Hexen-2-one, 3-ethoxy-(9CI) scaffold. The primary role of β-alkoxy enones in the literature is as substrates or building blocks, where their electrophilic nature is exploited. thieme-connect.deacs.org The development of reagents from this scaffold would likely involve transforming the existing functional groups. For example, conversion of the ketone to a different functional group (e.g., a hydrazone or an oxime) or derivatization of the terminal alkene could lead to new ligands for catalysis or new synthons for organic reactions. However, such applications remain hypothetical without specific research to validate them.

Advanced Spectroscopic and Analytical Techniques for Characterizing 5 Hexen 2 One, 3 Ethoxy 9ci and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the determination of the carbon-hydrogen framework of organic compounds. For 5-Hexen-2-one (B94416), 3-ethoxy-(9CI), both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR techniques are essential to piece together the molecular puzzle by revealing through-bond correlations. youtube.comepfl.chsdsu.edu

Correlation Spectroscopy (COSY): A COSY experiment on 5-Hexen-2-one, 3-ethoxy-(9CI) would reveal proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For instance, it would show correlations between the vinyl protons of the hexene moiety and the adjacent allylic protons. It would also delineate the coupling between the protons of the ethoxy group (the ethyl triplet and quartet) and the protons on the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. github.io This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton at the chiral center (C3) would show a correlation to its corresponding carbon signal, and the distinct vinyl protons would correlate to their respective sp² hybridized carbon atoms. The phase of the HSQC cross-peaks can also provide DEPT (Distortionless Enhancement by Polarization Transfer) information, distinguishing between CH, CH₂, and CH₃ groups. github.io

Correlations from the methyl protons of the acetyl group (H1) to the carbonyl carbon (C2) and the chiral carbon (C3).

Correlations from the proton at C3 to the carbonyl carbon (C2), the adjacent methylene (B1212753) carbon (C4), and the carbons of the ethoxy group.

Correlations from the vinyl protons (H5 and H6) to the carbons in their vicinity, confirming the position of the double bond.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 5-Hexen-2-one, 3-ethoxy-(9CI).

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.1 (s, 3H) | ~28 |

| 2 | - | ~208 |

| 3 | ~3.8 (t, 1H) | ~78 |

| 4 | ~2.4 (m, 2H) | ~35 |

| 5 | ~5.8 (m, 1H) | ~135 |

| 6 | ~5.1 (m, 2H) | ~117 |

| 7 (ethoxy CH₂) | ~3.5 (q, 2H) | ~65 |

| 8 (ethoxy CH₃) | ~1.2 (t, 3H) | ~15 |

Solid-State NMR Applications for Solid-Phase Characterization

While solution-state NMR is the standard for most organic molecules, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in the solid phase. preprints.org For derivatives of 5-Hexen-2-one, 3-ethoxy-(9CI) that are crystalline or part of a polymeric material, ssNMR can be particularly informative. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that lead to broad lines in solid samples. preprints.org This can reveal information about polymorphism, molecular packing, and the conformation of the molecule in the solid state, which may differ from its conformation in solution. nih.gov

Advanced Mass Spectrometry for Detailed Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. unt.edu In an MS/MS experiment of 5-Hexen-2-one, 3-ethoxy-(9CI), the molecular ion or a protonated molecule would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. For 5-Hexen-2-one, 3-ethoxy-(9CI), expected fragmentation pathways would include:

Loss of the ethoxy group.

Cleavage adjacent to the carbonyl group (alpha-cleavage).

McLafferty rearrangement, if sterically feasible.

Analyzing these fragmentation patterns is crucial for distinguishing between isomers and for confirming the connectivity of the functional groups. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). algimed.com This allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its atomic composition. For 5-Hexen-2-one, 3-ethoxy-(9CI) (C₈H₁₄O₂), the calculated exact mass is 142.0994 g/mol . nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, significantly narrowing down the possibilities for the compound's identity. algimed.comrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. acs.org

For 5-Hexen-2-one, 3-ethoxy-(9CI), the key vibrational modes would be:

C=O Stretch: A strong absorption in the FT-IR spectrum is expected around 1715 cm⁻¹ for the ketone carbonyl group. orgchemboulder.comlibretexts.org

C=C Stretch: A medium intensity band around 1640 cm⁻¹ would indicate the presence of the carbon-carbon double bond. pg.edu.pl

C-O Stretch: A strong absorption in the fingerprint region, typically around 1100 cm⁻¹, would be characteristic of the ether linkage.

=C-H and C-H Stretches: Absorptions for sp² C-H bonds (just above 3000 cm⁻¹) and sp³ C-H bonds (just below 3000 cm⁻¹) would also be present.

The following table summarizes the expected characteristic vibrational frequencies for 5-Hexen-2-one, 3-ethoxy-(9CI).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 - 1705 | Strong |

| Alkene | C=C Stretch | 1645 - 1635 | Medium |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene | =C-H Bend | 1000 - 650 | Strong |

| Ether | C-O Stretch | 1150 - 1085 | Strong |

| Alkane | C-H Stretch | 2975 - 2850 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformation (where crystalline derivatives are obtainable)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry and detailed conformational information. For a chiral molecule like 5-Hexen-2-one, 3-ethoxy-, which is a liquid at room temperature, this technique requires the preparation of a suitable crystalline derivative. The process involves reacting the ketone with a chiral or achiral reagent to form a stable, solid product that can be grown into a single crystal of sufficient quality for diffraction analysis.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons within the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule relative to each other, including bond lengths, bond angles, and torsional angles.

For determining the absolute configuration of a chiral center, such as the C3 carbon in 5-Hexen-2-one, 3-ethoxy-, the technique of anomalous dispersion is employed. When the crystal contains a heavy atom, the scattering of X-rays by that atom is slightly out of phase. This phase shift, or anomalous dispersion, allows for the differentiation between the two enantiomers. The resulting structural model, known as the Flack parameter, provides a high degree of confidence in the assignment of the (R) or (S) configuration.

A relevant example, while not of the target compound itself, is the X-ray structural analysis of a chiral α-alkoxy-ketone chelated with tin tetrachloride (SnCl₄). crystallography.netugr.es In such a study, the ketone's oxygen and the alkoxy oxygen coordinate to the Lewis acidic tin center, locking the molecule into a specific conformation. The resulting crystalline complex allows for the unambiguous determination of the stereochemistry and the preferred orientation of the substituents around the chiral center. crystallography.net This approach could be hypothetically applied to 5-Hexen-2-one, 3-ethoxy-, by forming a similar chelate to facilitate crystallization.

Hypothetical Crystallographic Data for a Derivative of 5-Hexen-2-one, 3-ethoxy-

The following table presents hypothetical but realistic crystallographic data that could be obtained for a crystalline derivative of (S)-5-Hexen-2-one, 3-ethoxy-.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₆Cl₄O₂Sn |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.70 |

| b (Å) | 12.82 |

| c (Å) | 13.70 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1702.1 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | S |

This table is illustrative and based on data for analogous structures. crystallography.netugr.es

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for assigning the absolute configuration of chiral compounds in solution. mdpi.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. A plot of this difference against wavelength produces a CD spectrum, which shows positive or negative peaks, known as Cotton effects, at the absorption bands of the molecule's chromophores. researchgate.net For 5-Hexen-2-one, 3-ethoxy-, the key chromophore is the carbonyl group (C=O), which exhibits a weak but characteristic n → π* electronic transition. rsc.orgaip.org The sign of the Cotton effect associated with this transition is highly sensitive to the stereochemical environment around the carbonyl group.

The octant rule, a well-established empirical rule, can often be used to predict the sign of the n → π* Cotton effect for chiral ketones. nih.gov This rule divides the space around the carbonyl group into eight octants, and the contribution of a substituent to the Cotton effect depends on which octant it occupies. By determining the preferred conformation of the molecule, one can predict the sign of the CD curve and correlate it with the absolute configuration. For α,β-unsaturated ketones, the helicity of the enone system dictates the sign of the Cotton effect, providing a direct link to its stereochemistry. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows a plain curve far from an absorption band but exhibits a characteristic peak and trough, known as a Cotton effect, in the region of the chromophore's absorption. The sign of the Cotton effect in ORD is directly related to that in CD and can similarly be used to assign absolute configuration. aip.org

Illustrative Chiroptical Data for 5-Hexen-2-one, 3-ethoxy-

The table below shows hypothetical chiroptical data for the (S)- and (R)-enantiomers of 5-Hexen-2-one, 3-ethoxy-, based on known principles for similar chiral ketones. aip.orgnih.gov

| Technique | Enantiomer | Chromophore (Transition) | Expected Cotton Effect (CE) Sign | Wavelength (λ_max) |

| Circular Dichroism | (S) | C=O (n → π) | Positive (+) | ~295 nm |

| Circular Dichroism | (R) | C=O (n → π) | Negative (-) | ~295 nm |

| Optical Rotatory Dispersion | (S) | C=O (n → π) | Positive (+) (Peak then Trough) | ~310 nm (peak), ~280 nm (trough) |

| Optical Rotatory Dispersion | (R) | C=O (n → π) | Negative (-) (Trough then Peak) | ~310 nm (trough), ~280 nm (peak) |

This table is illustrative. The exact wavelengths and magnitudes would need to be determined experimentally.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC, LC-MS)

Advanced chromatographic techniques are indispensable for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like 5-Hexen-2-one, 3-ethoxy-.

Chiral Gas Chromatography (GC) is a highly effective method for separating the enantiomers of volatile compounds. chromatographyonline.com This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.czresearchgate.net The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times. The (R)- and (S)-enantiomers are thus separated into two distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. Chiral GC is particularly suitable for analyzing ketones due to their volatility. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation, applicable to a broader range of compounds, including those that are not sufficiently volatile or thermally stable for GC. lookchem.com Similar to chiral GC, it employs a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown high enantioselectivity for various classes of compounds, including β-amino ketones and β-hydroxy ethers, which are structurally related to the target molecule. lookchem.comnih.gov By integrating the peak areas of the separated enantiomers, the enantiomeric excess can be accurately determined. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. While standard LC-MS does not separate enantiomers, it is a crucial tool for assessing chemical purity. researchgate.net The method separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides mass information for each separated component, confirming the identity of the desired product and helping to identify unknown impurities. nih.govnih.gov For purity analysis, a standard (non-chiral) reversed-phase column is typically used. The high sensitivity and selectivity of MS detection make it ideal for detecting trace-level impurities that might be missed by other detectors.

Illustrative Chromatographic Data for Purity and Enantiomeric Excess Analysis

The following table summarizes typical conditions and expected results for the chromatographic analysis of a hypothetical sample of (S)-5-Hexen-2-one, 3-ethoxy-, with 95% e.e. and 99% chemical purity.

| Technique | Column Type | Mobile/Carrier Phase | Expected Result |

| Chiral GC | Derivatized β-Cyclodextrin CSP | Helium | Two peaks observed: Peak 1 (R-enantiomer) at t_R = 10.2 min, Peak 2 (S-enantiomer) at t_R = 10.5 min. Peak Area Ratio (S/R) = 97.5:2.5, corresponding to 95% e.e. chromatographyonline.comgcms.cz |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralpak IA) | n-Hexane/Isopropanol (95:5, v/v) | Two peaks observed: Peak 1 (S-enantiomer) at t_R = 8.1 min, Peak 2 (R-enantiomer) at t_R = 9.3 min. Peak Area Ratio (S/R) = 97.5:2.5, corresponding to 95% e.e. lookchem.com |

| LC-MS (Purity) | C18 Reversed-Phase | Acetonitrile/Water gradient | Main peak at t_R = 6.5 min with m/z = 143.1 [M+H]⁺, area = 99%. Minor impurity peak at t_R = 5.2 min, area = 1%. researchgate.netnih.gov |

This table is illustrative. Retention times (t_R), elution order, and specific conditions must be determined experimentally.

Computational and Theoretical Studies on 5 Hexen 2 One, 3 Ethoxy 9ci

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Hexen-2-one (B94416), 3-ethoxy-(9CI). Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to optimize the molecular geometry and calculate electronic properties.

Key analyses would include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO is expected to be localized around the carbon-carbon double bond (the site of nucleophilicity), while the LUMO would likely be centered on the carbonyl group (the site of electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 7.1.1: Predicted Electronic Properties of 5-Hexen-2-one, 3-ethoxy-(9CI)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Typical range: -5 to -7 eV) | Indicates ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | (Typical range: -1 to 1 eV) | Indicates electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Typical range: 4 to 8 eV) | Correlates with chemical reactivity and electronic excitation energy. |

Molecular Modeling and Dynamics Simulations (e.g., Conformational Space Exploration, Intermolecular Interactions)

Molecular modeling and dynamics (MD) simulations would offer insights into the dynamic behavior of 5-Hexen-2-one, 3-ethoxy-(9CI). By simulating the motion of atoms over time, these methods can explore the molecule's conformational landscape and identify low-energy conformers.

Conformational analysis is particularly important for a flexible molecule like this, which has multiple rotatable bonds. Understanding the preferred conformations is key to predicting its biological activity and physical properties. MD simulations can also be used to study intermolecular interactions, for instance, how a molecule of 5-Hexen-2-one, 3-ethoxy-(9CI) might interact with other molecules of the same kind or with solvent molecules.

Prediction and Interpretation of Spectroscopic Parameters of 5-Hexen-2-one, 3-ethoxy-(9CI)

Computational methods are powerful tools for predicting and interpreting various spectroscopic data. For 5-Hexen-2-one, 3-ethoxy-(9CI), these would include:

¹H and ¹³C NMR: Chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra would aid in the structural elucidation and confirmation of the compound.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the IR spectrum. Key vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O stretches of the ether group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths, providing information about the molecule's chromophores.

Table 7.3.1: Predicted Spectroscopic Data for 5-Hexen-2-one, 3-ethoxy-(9CI)

| Spectroscopy | Key Predicted Feature | Approximate Wavenumber/Chemical Shift |

|---|---|---|

| IR | C=O stretch | ~1715 cm⁻¹ |

| IR | C=C stretch | ~1640 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~208 ppm |

| ¹³C NMR | Alkene Carbons (C=C) | ~115-135 ppm |

Reaction Pathway Modeling and Energy Profile Analysis for Transformations of 5-Hexen-2-one, 3-ethoxy-(9CI)

Theoretical modeling can be used to investigate potential chemical transformations of 5-Hexen-2-one, 3-ethoxy-(9CI). By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. For example, the mechanism of an acid-catalyzed hydration of the double bond or the reduction of the ketone could be explored. This analysis would provide valuable insights into the kinetics and thermodynamics of such reactions, helping to predict reaction outcomes and optimize reaction conditions.

Investigation of Solvent Effects on the Reactivity and Conformation of 5-Hexen-2-one, 3-ethoxy-(9CI)

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the simulation. Such studies would reveal how the conformational equilibrium of 5-Hexen-2-one, 3-ethoxy-(9CI) shifts in different solvents and how the solvent affects the energy barriers of its potential reactions. For instance, polar solvents would be expected to stabilize more polar conformers and transition states.

Catalytic Transformations Involving 5 Hexen 2 One, 3 Ethoxy 9ci

Metal-Catalyzed Reactions (e.g., Cross-Coupling, Metathesis, Hydrogenation)

General methodologies for metal-catalyzed reactions such as the Heck, Suzuki, and Negishi couplings are well-established for a wide range of substrates. chemie-brunschwig.ch However, the application of these methods to 5-Hexen-2-one (B94416), 3-ethoxy-(9CI) has not been specifically documented in the surveyed research. The presence of the ethoxy group at the allylic position could potentially influence the reactivity and regioselectivity of such transformations, but without experimental data, any discussion remains speculative.

Table 1: Representative Metal-Catalyzed Reactions of Unsubstituted 5-Hexen-2-one

| Reaction Type | Catalyst System | Product(s) | Reference |

| Hydrogenation | Ruthenium Complexes | 5-hexen-2-ol, 2-hexanone, 2-hexanol | acs.org |

| Intramolecular Cyclopropanation | Racemic Cluster | Bicyclo[3.1.0]hexan-2-one | acs.org |

This table is provided for contextual purposes and illustrates reactions of the parent compound due to the absence of specific data for 5-Hexen-2-one, 3-ethoxy-(9CI).

Organocatalytic Applications in the Synthesis and Transformation of 5-Hexen-2-one, 3-ethoxy-(9CI)

The field of organocatalysis has emerged as a powerful tool for asymmetric synthesis. caltech.edusemanticscholar.org Organocatalytic methods are known to activate α,β-unsaturated ketones for various transformations. caltech.edu However, a detailed search of the scientific literature did not yield specific examples of the application of organocatalysis for the synthesis or transformation of 5-Hexen-2-one, 3-ethoxy-(9CI). Research in this area has focused on related structures, such as the organocatalytic γ-oxidation of α,β-unsaturated aldehydes. semanticscholar.org The potential of chiral organocatalysts to induce enantioselectivity in reactions involving 5-Hexen-2-one, 3-ethoxy-(9CI) remains an unexplored area of research.

Biocatalytic Approaches to the Synthesis and Enantioselective Transformation of 5-Hexen-2-one, 3-ethoxy-(9CI)

Biocatalysis offers a green and highly selective alternative for chemical transformations. mdpi.com Enzymes such as lipases and ketoreductases are widely used for the synthesis of chiral molecules. mdpi.commdpi.com While the biocatalytic reduction of ketones and the hydrolysis of esters are common, specific studies on the biocatalytic synthesis or enantioselective transformation of 5-Hexen-2-one, 3-ethoxy-(9CI) are not found in the reviewed literature. The potential for enzymes to selectively act on the keto or alkene functionality of this molecule presents an interesting avenue for future research.

Heterogeneous Catalysis for Sustainable Synthesis or Transformation of 5-Hexen-2-one, 3-ethoxy-(9CI)

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling, contributing to more sustainable chemical processes. acs.orgwisc.edu The use of solid acid catalysts like zeolites for reactions such as the ethoxylation of alkenes has been reported. researchgate.net For instance, zeolite beta has been used as a catalyst for the ethoxylation of 1-hexene (B165129) with bioethanol. researchgate.net However, there is no specific information available on the use of heterogeneous catalysts for the synthesis or transformation of 5-Hexen-2-one, 3-ethoxy-(9CI). The development of a heterogeneous catalytic system for this specific substrate could be a valuable contribution to sustainable chemistry.

Rational Catalyst Design and Ligand Effects in Reactions Involving 5-Hexen-2-one, 3-ethoxy-(9CI)

The rational design of catalysts and the tuning of ligand properties are crucial for achieving high efficiency and selectivity in catalytic reactions. researchgate.net The electronic and steric properties of ligands can significantly influence the outcome of metal-catalyzed processes. In the context of 5-Hexen-2-one, 3-ethoxy-(9CI), the design of a catalyst that can differentiate between the various reactive sites of the molecule would be a significant challenge. However, due to the lack of reported catalytic reactions involving this specific compound, there is no literature available on the rational design of catalysts or the study of ligand effects for its transformations.

Future Research Directions and Emerging Opportunities for 5 Hexen 2 One, 3 Ethoxy 9ci Chemistry

Integration with Advanced Flow Chemistry Techniques for Continuous Processing

The synthesis and manipulation of specialty chemicals like 5-Hexen-2-one (B94416), 3-ethoxy-(9CI) are poised to benefit significantly from the adoption of advanced flow chemistry techniques. Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.

The implementation of flow chemistry can also enable the exploration of reaction conditions that are inaccessible in batch processing, such as high-pressure and high-temperature regimes, potentially unlocking novel reaction pathways. hybrid-chem.com Real-time monitoring and automated optimization using techniques like HPLC can be integrated into the flow setup to rapidly identify optimal conditions and ensure consistent product quality. acs.org The development of such a continuous process would not only be a significant academic achievement but also enhance the commercial viability of 5-Hexen-2-one, 3-ethoxy-(9CI) and its derivatives. rasayanjournal.co.in

Table 1: Potential Advantages of Flow Chemistry for 5-Hexen-2-one, 3-ethoxy-(9CI) Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to 5-Hexen-2-one, 3-ethoxy-(9CI) |

| Enhanced Safety | Smaller reactor volumes, better heat dissipation. | Allows for the safe handling of potentially exothermic reactions and reactive intermediates. |

| Precise Control | Accurate control of temperature, pressure, and residence time. | Enables fine-tuning of selectivity in multi-step syntheses and functional group manipulations. |

| Scalability | Seamless scaling by running the process for longer times. | Facilitates the production of larger quantities for industrial applications without re-optimization. rsc.org |

| Integration | Telescoping of multiple reaction steps. | Reduces manual handling and purification steps, leading to a more efficient overall process. nih.gov |

| Automation | Use of software and analytics for process optimization. | Accelerates the discovery of optimal reaction conditions and ensures reproducibility. beilstein-journals.org |

Exploration of Novel Reaction Spaces and Unconventional Synthetic Routes

The synthesis of β-alkoxy ketones like 5-Hexen-2-one, 3-ethoxy-(9CI) is traditionally achieved through methods like the Michael addition of an alcohol to an α,β-unsaturated ketone. However, future research should explore more unconventional and efficient synthetic strategies.

One promising area is the use of electrochemical methods. rsc.org For instance, the electrochemical oxidative ring-opening of substituted cycloalkanols can generate intermediates that lead to β-functionalized ketones. acs.org Adapting such a strategy could provide a novel, reagent-free approach to the core structure of 5-Hexen-2-one, 3-ethoxy-(9CI). Another innovative approach involves the use of benzotriazole-stabilized acyl anion synthons, which can be reacted with suitable electrophiles to construct the β-alkoxy ketone framework in high yields. acs.org